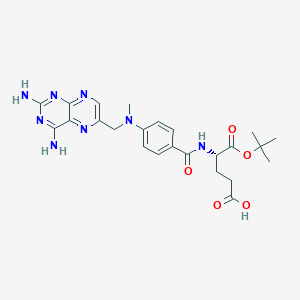

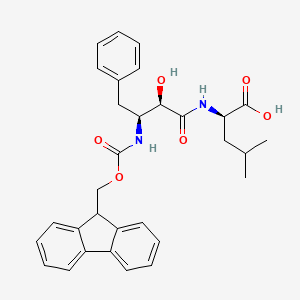

Methotrexate alpha-tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メトトレキセートα-tert-ブチルエステルは、よく知られた代謝拮抗剤および抗葉酸剤であるメトトレキセートの誘導体です。メトトレキセートは、免疫抑制剤および抗腫瘍剤として広く使用されています。 α-tert-ブチルエステル修飾は、メトトレキセートの薬物動態を強化し、治療効果を高め、副作用を軽減することを目的としています .

2. 製法

合成経路および反応条件: メトトレキセートα-tert-ブチルエステルの合成は、メトトレキセートのエステル化を含みます。このプロセスは、通常、酸触媒の存在下でtert-ブチルアルコールを用いて、メトトレキセートのカルボキシル基を保護することから始まります。 反応は、エステルの選択的な生成を確実にするために制御された条件下で行われます .

工業生産方法: メトトレキセートα-tert-ブチルエステルの工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスでは、高純度試薬と厳格な品質管理が用いられ、最終製品の一貫性と純度が保証されます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methotrexate alpha-tert-butyl ester involves the esterification of methotrexate. This process typically includes the protection of the carboxyl group of methotrexate using tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反応の分析

反応の種類: メトトレキセートα-tert-ブチルエステルは、以下を含む様々な化学反応を起こします。

加水分解: エステル基は、酸性または塩基性条件下でカルボキシル基に戻されます。

酸化と還元: この化合物は酸化還元反応に関与しますが、これらの反応はそれほど多くありません。

一般的な試薬と条件:

加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件。

酸化: 過マンガン酸カリウムなどの酸化剤。

還元: 水素化リチウムアルミニウムなどの還元剤.

主な生成物:

加水分解: メトトレキセート。

酸化と還元: メトトレキセートの様々な酸化または還元誘導体.

4. 科学研究への応用

メトトレキセートα-tert-ブチルエステルは、科学研究でいくつかの用途があります。

化学: エステル化および加水分解反応を研究するためのモデル化合物として使用されます。

生物学: 生物系におけるメトトレキセートの送達と有効性を高める可能性について調査されています。

医学: メトトレキセートの薬物動態を改善し、癌や自己免疫疾患の治療をより効果的にするための可能性を検討されています。

科学的研究の応用

Methotrexate alpha-tert-butyl ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential to enhance the delivery and efficacy of methotrexate in biological systems.

Medicine: Explored for its potential to improve the pharmacokinetic properties of methotrexate, making it more effective in treating cancer and autoimmune diseases.

Industry: Used in the development of new drug formulations and delivery systems.

作用機序

メトトレキセートα-tert-ブチルエステルは、テトラヒドロ葉酸の合成に関与する酵素であるジヒドロ葉酸レダクターゼを阻害することで作用します。この阻害は、DNAおよびRNA合成に不可欠なヌクレオチドの合成を減少させます。 α-tert-ブチルエステル修飾は、化合物の安定性と生物学的利用能を向上させるように設計されており、治療効果を高めます .

類似化合物:

メトトレキセート: 親化合物であり、癌や自己免疫疾患の治療に広く使用されています。

メトトレキセートポリグルタミン酸: 細胞内滞留と有効性を高めたメトトレキセートの改変形態。

メトトレキセートコンジュゲート: 送達を改善し、毒性を軽減するために他の分子に結合したメトトレキセート.

独自性: メトトレキセートα-tert-ブチルエステルは、薬物動態を強化するエステル修飾によってユニークです。 この修飾は、化合物の安定性、生物学的利用能、および治療効果を、非修飾メトトレキセートと比較して改善することを目的としています .

類似化合物との比較

Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

Methotrexate Polyglutamates: Modified forms of methotrexate with enhanced cellular retention and efficacy.

Methotrexate Conjugates: Methotrexate linked to other molecules to improve delivery and reduce toxicity.

Uniqueness: Methotrexate alpha-tert-butyl ester is unique due to its ester modification, which enhances its pharmacokinetic properties. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy compared to unmodified methotrexate .

特性

分子式 |

C24H30N8O5 |

|---|---|

分子量 |

510.5 g/mol |

IUPAC名 |

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1 |

InChIキー |

HTMMDBDGHQUHPW-INIZCTEOSA-N |

異性体SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

正規SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)

![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)